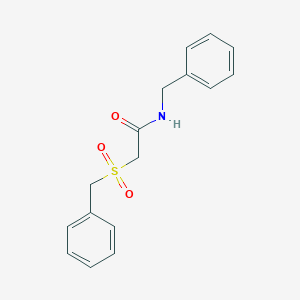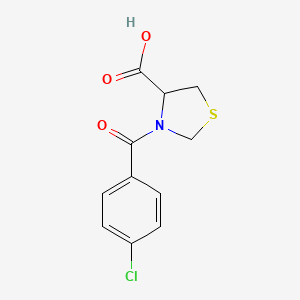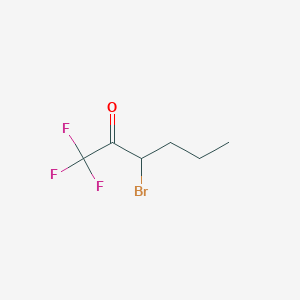
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. CGP 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.
Aplicaciones Científicas De Investigación
Herbicide Transport and Environmental Impact
Research on glyphosate, a compound structurally similar to N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycine, has been studied in the context of herbicide transport and environmental impact. Glyphosate [N-(phosphonomethyl)-glycine] and its relative compounds show strong sorption to soil, potentially reducing the environmental impact of agriculture. However, preferential flow complicates this, as it allows even strongly sorbed chemicals to move quickly to groundwater. This was demonstrated in a study using lysimeters to investigate leaching of herbicides under various scenarios (Malone et al., 2004).
Weed Control in Agriculture
Another study evaluated mixtures containing metolachlor, a compound with some structural similarities to this compound, for pre-emergence weed control in crops such as maize, groundnuts, soybeans, and dry beans. The study found effective weed control with the mixtures, suggesting potential agricultural applications for similar compounds (Biljon et al., 1999).
Chemical Synthesis and Characterization
Studies on amino acids and peptides, including derivatives of glycine, have led to the synthesis of compounds such as 1,2,4-triazines from thioacylated amino-acid esters. This research contributes to the understanding of the chemical properties and potential applications of glycine derivatives in various fields, including pharmaceuticals and material sciences (Andersen et al., 1983).
Potential in Pharmacology
In pharmacology, research on glycine derivatives, including N-(phenylsulfonyl)glycines, has shown their potential as inhibitors of enzymes like aldose reductase. This enzyme is significant in diabetic complications, suggesting potential therapeutic applications for this compound in similar contexts (Deruiter et al., 1989).
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-17-9-4-3-7(11)5-8(9)12(6-10(13)14)18(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXCSQLDMWNKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Butylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2426591.png)





![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2426600.png)
![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426602.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2426605.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)
